Compound Description: Amonafide (1) is a naphthalimide-based anticancer agent that functions as a DNA intercalator and topoisomerase IIα poison. While it has shown promise in Phase II clinical trials for breast cancer, its development has been hampered by dose-limiting bone marrow toxicity. []
Relevance: Amonafide shares a structural similarity with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide through its planar, aromatic system capable of intercalating between DNA base pairs. Both compounds contain an acetamide group, though their core structures differ (naphthalimide vs. benzimidazole). Research on amonafide highlights the potential for related compounds with modified structures to retain antitumor activity while mitigating toxicity. []
Compound Description: UNBS3157 is a novel naphthalimide derivative designed as a less toxic alternative to amonafide (1). It displays a distinct mechanism of action involving the induction of autophagy and senescence in cancer cells. Preclinical studies have shown that UNBS3157 exhibits a higher maximum tolerated dose and reduced hematotoxicity compared to amonafide, while maintaining potent antitumor activity in various cancer models. []
Relevance: Although UNBS3157 differs structurally from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide in its core (naphthalimide vs. benzimidazole), both compounds are classified as acetamide derivatives. The success of UNBS3157 in achieving reduced toxicity compared to amonafide suggests that structural modifications within the acetamide class of compounds can significantly impact their pharmacological profiles. []
Compound Description: This compound is a benzimidazole derivative investigated for its potential use in pharmaceutical applications. Various salts of this compound, including ethanesulfonic acid salt, sulfuric acid salt, and others, have been explored to optimize its physicochemical properties, such as solubility and stability. [, ]
Relevance: This compound shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. The exploration of different salts for this compound underscores the importance of optimizing physicochemical properties in benzimidazole derivatives for pharmaceutical development. [, ]
Compound Description: This series of compounds represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They incorporate an ether-based scaffold and a sulfone-based head group, resulting in potent and selective activation of GIRK1/2 channels. These compounds also exhibit improved metabolic stability compared to earlier urea-based GIRK activators. []
Relevance: Although structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this series highlights the exploration of novel scaffolds and functional groups to target specific ion channels. This research emphasizes the importance of structural diversity in drug discovery for identifying compounds with desired pharmacological properties. []
Compound Description: SB939 is a potent, orally active histone deacetylase (HDAC) inhibitor with promising antitumor activity. It belongs to a series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides designed to optimize HDAC inhibitory potency, drug-like properties, and pharmacokinetic parameters. SB939 demonstrates excellent in vivo efficacy in various tumor models and possesses favorable drug-like properties. []
Relevance: SB939 shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, highlighting the versatility of this scaffold for developing compounds with diverse biological activities. The extensive structure-activity relationship (SAR) studies conducted for SB939 provide valuable insights into the structural features influencing HDAC inhibition, drug-like properties, and pharmacokinetic profiles within this class of compounds. []
Compound Description: This compound and its derivatives, including 1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone (BC), N’- {4- [2 - (1H-benzimidazol-2yl) -2- oxoethyl] phenyl} -2-hydroxyaceto hydrazide N- (3-nitrophenyl) acetamide (BK), N’- {4- [2 - (1H-benzimidazol-2yl) -2- oxoethyl] phenyl} -2-hydroxyaceto hydrazide N- (2-nitrophenyl) acetamide (BJ), and N’- {4- [2- (1H–benzimidazol-2-yl) -2 -oxoethyl] phenyl} -2-hydroxyaceto hydrazide –N - phenylacetamide (BI), were synthesized and evaluated for their anti-inflammatory activity using the rat paw edema model. Several derivatives demonstrated potent anti-inflammatory effects comparable to the standard drug indomethacin. []
Relevance: The presence of the benzimidazole moiety in these compounds, also found in N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, indicates the potential of this heterocycle for the development of anti-inflammatory agents. The study highlights how modifications to the substituents attached to the benzimidazole core can significantly influence biological activity. []
Compound Description: Compound 1 is under investigation for its potential use in combination therapy for cancer treatment. The research explores its synergistic effects with other anticancer agents or radiation therapy. [, ]
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, Compound 1's use in combination therapy highlights the importance of exploring various therapeutic approaches, including combination regimens, for complex diseases like cancer. [, ]
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A highly sensitive UPLC-QDa method was developed to quantify its trace levels in drug substances. []
Relevance: Though structurally dissimilar to N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this compound's identification as a genotoxic impurity underscores the critical need for sensitive analytical methods to ensure drug safety and quality control during drug development and manufacturing. []
Compound Description: This compound is a potent and selective inhibitor of AKT, a serine/threonine-specific protein kinase implicated in various cellular processes, including cell growth, survival, and metabolism. Its crystalline hydrochloride salt form exhibits improved pharmaceutical properties compared to the free base. [, ]
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this compound exemplifies the development of targeted kinase inhibitors as potential therapeutic agents. The focus on obtaining a crystalline salt form highlights the significance of optimizing physicochemical properties for drug development. [, ]
Compound Description: This benzimidazole derivative's crystal structure reveals a conformation where the amide linkage is almost perpendicular to the central ring, while the benzimidazole ring system adopts a specific orientation. The crystal packing is stabilized by intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯O interactions, and weak C—H⋯Br interactions. []
Relevance: This compound shares the benzimidazole core with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. The detailed structural information obtained from its crystal structure provides insights into the conformational preferences and intermolecular interactions that may influence the physicochemical properties and potential biological activities of benzimidazole derivatives. []
Compound Description: This series of compounds was synthesized using a convergent approach, starting with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of the antihypertensive drug Losartan. The synthesized analogues were characterized by various spectroscopic techniques and may hold potential for medicinal applications. []
Relevance: Although structurally different from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this series highlights the utilization of key pharmacophoric elements, such as BCFI, in designing novel molecules with potential therapeutic benefits. The convergent synthetic strategy employed underscores the importance of efficient synthetic methods in drug discovery. []
Compound Description: This compound, known as ethyl 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionate, is a direct-acting oral anticoagulant that acts as a factor Xa (FXa) inhibitor. [, , , ]
Relevance: This compound shares a structural similarity with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide through their shared benzimidazole core. The significant research and development surrounding this compound, particularly in its various crystalline forms and as a methanesulfonate salt, emphasizes the importance of optimizing pharmaceutical properties for drug efficacy and delivery. The different polymorphs and salt forms demonstrate the impact of solid-state chemistry on drug development. [, , , ]
Compound Description: Compound 4 serves as a versatile synthon for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. Its reactivity towards different reagents highlights its utility in constructing diverse molecular scaffolds for medicinal chemistry research. []
Relevance: This compound shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, emphasizing the benzimidazole's role as a privileged structure in medicinal chemistry. The diverse reactivity of Compound 4 underscores the versatility of benzimidazole derivatives as building blocks for synthesizing a wide range of heterocyclic compounds with potential biological activities. []
Compound Description: This benzimidazole derivative exhibits potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. It is being investigated as a potential antimicrobial agent for treating bacterial infections. Researchers have explored various solid forms of this compound and its pharmaceutically acceptable salts to identify optimal pharmaceutical properties. [, ]
Relevance: The compound shares a core benzimidazole structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. This shared structural motif, coupled with its potent activity against bacterial enzymes crucial for DNA replication, highlights the importance of benzimidazole derivatives in medicinal chemistry. The exploration of different solid forms and salt forms underscores the continuous efforts in drug development to improve pharmaceutical characteristics and therapeutic potential. [, ]
Compound Description: Similar to the previous compound, this benzimidazole derivative also demonstrates inhibitory activity against bacterial DNA gyrase and topoisomerase IV. The focus on this compound and its various solid forms, including amorphous forms, showcases the efforts to optimize its pharmaceutical properties for potential use as an antibacterial agent. []
Relevance: This compound, with its benzimidazole core structure also present in N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, further emphasizes the significant value of benzimidazole derivatives in medicinal chemistry, particularly for developing novel antibacterial agents. The investigation of different solid forms, including amorphous forms, underlines the importance of understanding the solid-state properties of drug candidates to enhance their bioavailability and therapeutic efficacy. []
Compound Description: This research describes a new synthetic method using tetrakis(dimethylamino)ethylene (TDAE) to selectively functionalize 5-nitroimidazole derivatives. The method enables the introduction of various electrophiles at the 2-position of the imidazole ring without affecting other functional groups. This methodology provides access to novel 2-substituted 5-nitroimidazole derivatives for further exploration. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this study highlights the ongoing efforts to develop innovative synthetic methodologies for accessing diverse heterocyclic scaffolds, such as imidazoles. New synthetic methods expand the toolbox available to medicinal chemists for exploring novel chemical space and discovering new drug candidates. []
Compound Description: This novel compound was designed by combining structural elements from indibulin and combretastatin, both known for their anti-mitotic properties. Compound 4 exhibited promising cytotoxic activity against several breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) while showing low toxicity towards a normal cell line (NIH-3T3) in MTT assays. []
Relevance: Although structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the development of Compound 4 highlights the strategy of hybridizing pharmacophoric elements from different molecules to create new entities with enhanced or unique biological activities. This approach exemplifies the creativity and rationale behind designing novel compounds for therapeutic purposes. []
Compound Description: This zinc(II) coordination polymer was synthesized using an in situ generated 5-(1-methyl-1H-benzimidazol-2-yl)-1,2,3-triazol-1-ide ligand. The complex forms a helical chain structure stabilized by coordination bonds and various intermolecular interactions, including hydrogen bonding and π-π interactions. []
Relevance: The presence of the benzimidazole moiety in this coordination polymer, which also forms the core structure of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, highlights the versatility of benzimidazole derivatives in various chemical contexts, including coordination chemistry and materials science. This example demonstrates that benzimidazole derivatives can serve as building blocks for constructing supramolecular architectures with potential applications beyond traditional medicinal chemistry. []
Compound Description: This series of cephalosporin antibiotics was synthesized and evaluated for its antibacterial activity. The research explored the impact of different N-acyl moieties and the chirality of the 7-acyl side chain on their in vitro activity against various bacterial species. []
Relevance: Although structurally different from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this study exemplifies the continuous development and modification of existing antibiotic classes, such as cephalosporins, to combat bacterial resistance and address the need for new antibacterial agents. This highlights the ongoing challenge in medicinal chemistry to discover and develop effective therapies against infectious diseases. []
Compound Description: Compound 7n is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. It was identified through a drug discovery effort guided by central nervous system multiparameter optimization (CNS MPO) principles, aiming to develop a structurally distinct backup compound for an existing GlyT1 inhibitor. []
Relevance: Although structurally different from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the discovery of 7n underscores the importance of CNS MPO in identifying promising drug candidates with desirable drug-like properties for CNS disorders. This approach highlights the consideration of multiple factors beyond just target affinity during drug development. []
Compound Description: This study focused on synthesizing and evaluating novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one for their antimicrobial activity. The researchers introduced acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents at the 3-position of the thienopyrimidine core and evaluated their activity against various microorganisms. []
Relevance: The presence of the benzimidazole moiety in these compounds, also found in N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, reinforces the significance of this heterocyclic system in medicinal chemistry, particularly for developing antimicrobial agents. The study highlights the impact of introducing diverse substituents on the antimicrobial activity of these compounds. []
1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine
Compound Description: This compound serves as a key intermediate in the synthesis of Teneligliptin, a drug used for treating type 2 diabetes. The research describes an improved and scalable method for synthesizing this intermediate, addressing the limitations of previous approaches. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the development of a new synthetic route for this pyrazole derivative highlights the ongoing efforts in organic synthesis to improve the efficiency, cost-effectiveness, and safety of producing important pharmaceutical intermediates. These advancements contribute to more accessible and affordable medications. []
Compound Description: This benzimidazole derivative's crystal structure reveals specific conformational preferences and intermolecular interactions, providing insights into its solid-state properties. []
Relevance: This compound shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. Understanding the structural features and intermolecular interactions in similar compounds can help predict and optimize their physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for drug development. []
Compound Description: This study describes the synthesis and structural characterization of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives. The research explored the synthesis of diverse structures, suggesting potential applications in medicinal chemistry. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this study highlights the importance of exploring diverse heterocyclic scaffolds, such as the thiadiazole-triazole system, in the search for new bioactive molecules. The synthesis of diverse structures expands the chemical space explored for potential drug candidates. []
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate
Compound Description: This benzimidazole derivative's crystal structure reveals intermolecular C—H⋯N hydrogen bonds, π⋯π contacts, and C—H⋯π interactions, providing insights into its solid-state packing and potential for crystal engineering. []
Relevance: This compound shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. The detailed structural information obtained from its crystal structure offers valuable insights into the conformational preferences, intermolecular interactions, and packing arrangements of benzimidazole derivatives, which can aid in designing and developing new compounds with improved pharmaceutical properties. []
Compound Description: Compound 10f is a novel teraryl oxazolidinone antimicrobial agent. It exhibits promising antibacterial activity, an improved safety profile, and high oral bioavailability. []
Relevance: Although structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the development of 10f showcases the exploration of novel chemical space for discovering new antibiotics with improved efficacy and safety profiles. This study highlights the continuous need for new antibiotics to address the growing threat of antimicrobial resistance. []
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates
Compound Description: This study describes the synthesis of a series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates, and their corresponding dipeptides. Several compounds exhibited inhibitory activity against HCT-116 and MCF-7 cancer cell lines. Molecular modeling studies suggested that these compounds might interact with the human thymidylate synthase (hTS) homodimer interface. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the development of these quinoxaline derivatives highlights the exploration of different heterocyclic scaffolds for discovering new anticancer agents. The identification of hTS as a potential target further suggests new avenues for developing anticancer therapies. []
Compound Description: This study focused on synthesizing and characterizing a series of novel 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides and carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine)-carboxamides. The synthesized compounds were characterized by various spectroscopic techniques and subjected to biological evaluation and docking studies, suggesting potential for medicinal chemistry applications. []
Relevance: While structurally different from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this research highlights the ongoing efforts in synthetic chemistry to create diverse and complex heterocyclic compounds, incorporating multiple pharmacophores and exploring a wider chemical space for discovering new drug candidates. The use of docking studies further emphasizes the importance of computational methods in guiding drug discovery efforts. []
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
Compound Description: B1 and B8 are benzimidazole derivatives that demonstrated the ability to attenuate morphine-induced paradoxical pain in mice. They achieved this by reducing the expression of TNF-α, a pro-inflammatory cytokine, in the spinal cord. []
Relevance: B1 and B8 share the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, highlighting the potential of this scaffold for developing analgesics or compounds targeting opioid-related side effects. This study underscores the versatility of benzimidazole derivatives in addressing various aspects of pain management and inflammation. []
Compound Description: This study describes the synthesis and evaluation of a series of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides for their antibacterial and antioxidant activities. The compounds were synthesized by reacting 2-methylthiazole-4-acetic acid hydrazide with various oxazolones. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this study exemplifies the continued interest in exploring heterocyclic compounds, such as imidazoles and thiazoles, for their potential antibacterial and antioxidant properties. This research contributes to the ongoing search for new therapeutic agents with dual or multiple pharmacological activities. []
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol
Compound Description: The crystal structure of this benzimidazole derivative reveals specific conformational preferences, intramolecular hydrogen bonding, and intermolecular interactions, including bifurcated N—H⋯(O,O) hydrogen bonds and π-π stacking interactions. []
Relevance: This compound shares the benzimidazole core structure with N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. The detailed structural information from its crystal structure provides insights into the potential interactions and packing arrangements of similar compounds, which can be valuable for understanding their physicochemical properties and potential biological activities. []
Compound Description: This research presents an environmentally friendly photochemical approach for synthesizing a complex spirocyclic compound. The method utilizes water as a solvent and exploits the excited-state intramolecular proton transfer (ESIPT) phenomenon to achieve the desired transformation. []
Relevance: Although structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, this study highlights the increasing importance of developing green and sustainable synthetic methodologies in organic chemistry. The use of water as a solvent and photochemical conditions demonstrates a shift towards environmentally benign synthetic practices. []
Compound Description: This study reports the crystal structure of a mercury(II) complex containing a benzimidazole-based ligand. The structural characterization provides insights into the coordination chemistry of benzimidazole derivatives with mercury(II) ions. []
Relevance: The presence of the benzimidazole moiety in the ligand, which is also the core structure of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, highlights the diverse applications of benzimidazole derivatives in various fields, including coordination chemistry and materials science. The study contributes to understanding the coordination behavior and potential applications of benzimidazole-containing ligands in metal complex synthesis. []
1-Methyl-1H-2,3-benzodiazepine compounds
Compound Description: This study investigated the structural features of six different 1-methyl-1H-2,3-benzodiazepine compounds with varying substituents at the 4-position of the seven-membered diazepine ring. The research involved determining the crystal structures of these compounds to understand the influence of substituents on their conformational preferences and intermolecular interactions. []
Relevance: Although structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the study on these benzodiazepine derivatives highlights the significance of understanding the structure-activity relationship (SAR) in drug discovery. Investigating the impact of substituents on conformation and intermolecular interactions provides valuable insights for designing and optimizing new compounds with desired pharmacological properties. []
Compound Description: The crystal structure of this compound reveals specific conformational preferences, intermolecular hydrogen bonding patterns, and the presence of a partially occupied dichloromethane solvent molecule. []
Relevance: While structurally distinct from N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}acetamide, the structural characterization of this compound highlights the importance of understanding the solid-state properties of drug candidates. Factors such as conformation, hydrogen bonding, and solvent interactions can significantly influence the stability, solubility, and bioavailability of pharmaceutical compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.